![molecular formula C25H22N2O5 B11320000 Methyl 4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate](/img/structure/B11320000.png)
Methyl 4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-hidroxi-7-(4-hidroxifenil)-3-metil-4,6,7,8-tetrahidro[1,2]oxazolo[5,4-b]quinolin-4-il)benzoato de metilo es un compuesto orgánico complejo que presenta un núcleo de quinolina fusionado con un anillo de oxazol. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(5-hidroxi-7-(4-hidroxifenil)-3-metil-4,6,7,8-tetrahidro[1,2]oxazolo[5,4-b]quinolin-4-il)benzoato de metilo generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de quinolina, seguido de la introducción del anillo de oxazol y la funcionalización posterior para obtener el producto final. Los pasos clave incluyen:
Formación del núcleo de quinolina: Esto se puede lograr mediante la síntesis de Skraup, donde los derivados de anilina reaccionan con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Formación del anillo de oxazol: El anillo de oxazol se puede introducir mediante reacciones de ciclación que involucran precursores apropiados, como α-halocetonas y amidas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de principios de química verde para minimizar el desperdicio y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(5-hidroxi-7-(4-hidroxifenil)-3-metil-4,6,7,8-tetrahidro[1,2]oxazolo[5,4-b]quinolin-4-il)benzoato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: La sustitución aromática electrófila puede ocurrir en los anillos fenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como bromo o ácido nítrico se pueden utilizar para reacciones de halogenación o nitración.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo produciría quinonas, mientras que la reducción de los grupos carbonilo produciría alcoholes.
Aplicaciones Científicas De Investigación
4-[(5-hidroxi-7-(4-hidroxifenil)-3-metil-4,6,7,8-tetrahidro[1,2]oxazolo[5,4-b]quinolin-4-il)benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 4-[(5-hidroxi-7-(4-hidroxifenil)-3-metil-4,6,7,8-tetrahidro[1,2]oxazolo[5,4-b]quinolin-4-il)benzoato de metilo ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas o receptores. Los grupos hidroxilo y metilo juegan un papel crucial en la unión a estos objetivos, modulando su actividad y conduciendo a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-2-quinolonas: Estos compuestos comparten el núcleo de quinolina y exhiben actividades biológicas similares.
Cumarinas: Estos compuestos tienen una estructura de benzopirona y son conocidos por sus diversas propiedades biológicas.
Singularidad
4-[(5-hidroxi-7-(4-hidroxifenil)-3-metil-4,6,7,8-tetrahidro[1,2]oxazolo[5,4-b]quinolin-4-il)benzoato de metilo es único debido a la presencia de ambos, el anillo de quinolina y el de oxazol, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C25H22N2O5 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
methyl 4-[7-(4-hydroxyphenyl)-3-methyl-5-oxo-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C25H22N2O5/c1-13-21-22(15-3-5-16(6-4-15)25(30)31-2)23-19(26-24(21)32-27-13)11-17(12-20(23)29)14-7-9-18(28)10-8-14/h3-10,17,22,26,28H,11-12H2,1-2H3 |
Clave InChI |
JGZRINNKRWTTRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


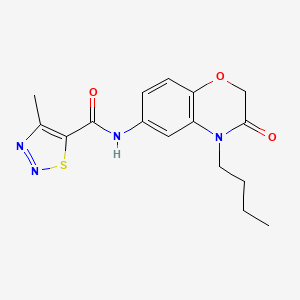
![2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11319928.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11319938.png)
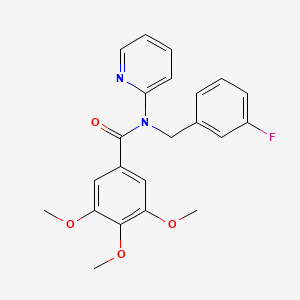
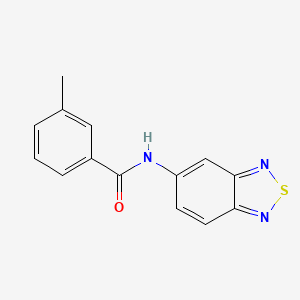
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319953.png)
![N-{[4-(Dimethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide](/img/structure/B11319955.png)
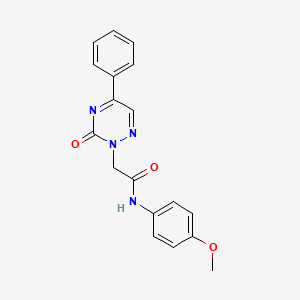
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11319961.png)
![6-chloro-7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319969.png)
![5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319977.png)
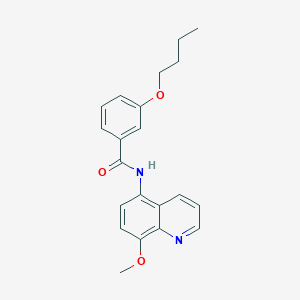
![3-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11319983.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B11319999.png)
